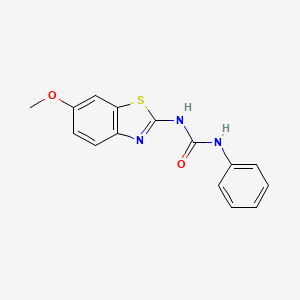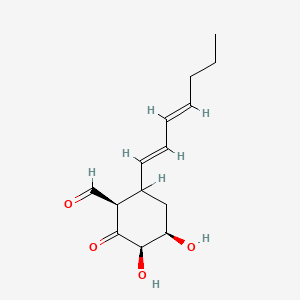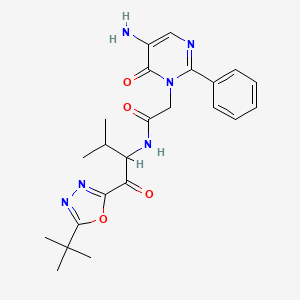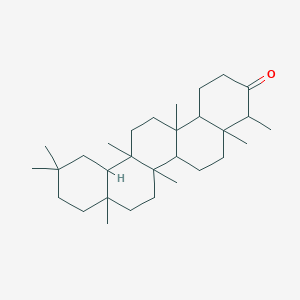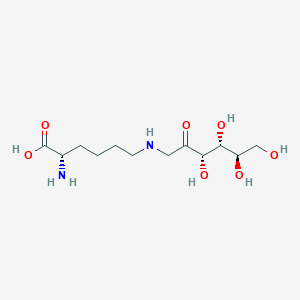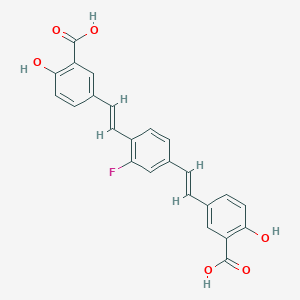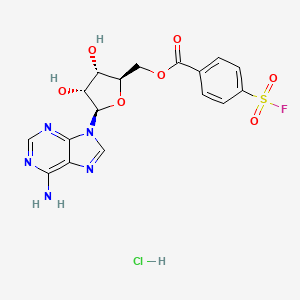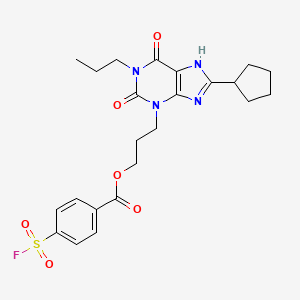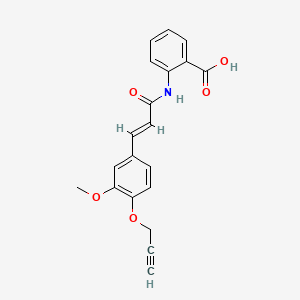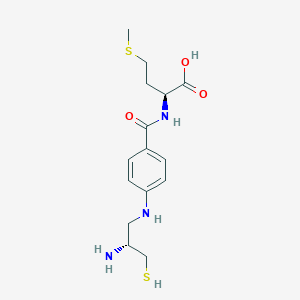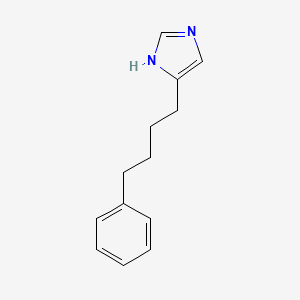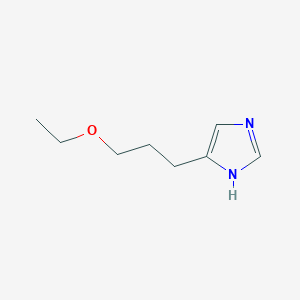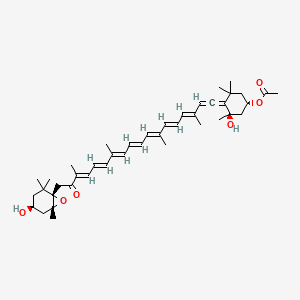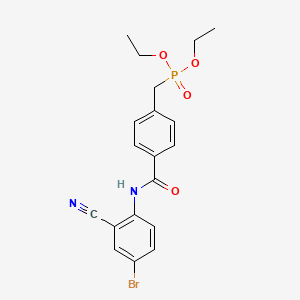
依布利匹姆
概述
描述
伊布利匹姆,也称为 NO-1886,是一种来自他汀类药物家族的降胆固醇药物。它作为脂蛋白脂肪酶激活剂,有助于加速脂肪酸氧化。 这种化合物因其在控制血脂水平方面的潜力而受到关注,从而降低心脏病的风险 .
科学研究应用
伊布利匹姆具有广泛的科学研究应用,包括:
化学: 用作研究脂蛋白脂肪酶激活及其对脂质代谢影响的模型化合物。
生物学: 研究其在调节生物系统中脂质水平和对代谢紊乱的潜在治疗作用。
医学: 探索其在治疗高脂血症、动脉粥样硬化和其他心血管疾病方面的潜力。
工业: 用于开发新的降脂药物和制剂.
作用机制
伊布利匹姆通过激活脂蛋白脂肪酶发挥作用,脂蛋白脂肪酶是一种在脂质代谢中起关键作用的酶。这种激活导致甘油三酯增加分解为游离脂肪酸和甘油,然后被身体用于能量产生。 伊布利匹姆的分子靶标包括 ATP 结合膜转运蛋白 A-1 (ABCA1) 和 G-1 (ABCG1),它们参与胆固醇外排和脂质稳态 .
生化分析
Biochemical Properties
Ibrolipim plays a significant role in biochemical reactions, particularly those involving lipoprotein lipase (LPL). It interacts with LPL, an enzyme crucial for the metabolism of lipoproteins . The nature of these interactions involves the activation of LPL, which in turn influences lipid accumulation .
Cellular Effects
Ibrolipim has profound effects on various types of cells and cellular processes. It influences cell function by suppressing lipid accumulation and increasing LPL in the kidneys . This impact extends to cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Ibrolipim exerts its effects through binding interactions with biomolecules, specifically LPL. It activates LPL, leading to changes in gene expression and a decrease in lipid accumulation .
Temporal Effects in Laboratory Settings
Over time, Ibrolipim has shown to maintain its stability and effectiveness in laboratory settings. It continues to suppress lipid accumulation and increase LPL expression in long-term in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of Ibrolipim vary with different dosages. For instance, minipigs fed a high-sucrose and high-fat diet (HSFD) with 0.1 g/kg/day Ibrolipim showed a decrease in weight gain, plasma glucose, insulin, triglyceride, and urinary albumin concentrations .
Metabolic Pathways
Ibrolipim is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as LPL and influences metabolic flux and metabolite levels .
Transport and Distribution
Its effects on lipid accumulation suggest it may interact with lipid transporters or binding proteins .
Subcellular Localization
Given its role in lipid metabolism, it may be localized to compartments or organelles involved in these processes .
准备方法
合成路线和反应条件
伊布利匹姆是通过多步法合成的。伊布利匹姆的首选 IUPAC 名称为二乙基 (4-[(4-溴-2-氰基苯基)氨基甲酰基]苯基)甲基膦酸酯。 合成涉及在受控条件下 4-溴-2-氰基苯基异氰酸酯与 4-(二乙氧基磷酰基甲基)苯胺的反应 .
工业生产方法
伊布利匹姆的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该过程通常包括纯化和结晶等步骤,以获得最终产品所需的形态 .
化学反应分析
反应类型
伊布利匹姆会发生各种化学反应,包括:
氧化: 此反应涉及添加氧气或去除氢,导致形成氧化产物。
还原: 此反应涉及添加氢或去除氧气,导致形成还原产物。
常用试剂和条件
伊布利匹姆反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂,以及促进取代反应的各种催化剂。 这些反应的条件根据所需产物和正在进行的特定反应而有所不同 .
形成的主要产物
伊布利匹姆反应形成的主要产物包括各种氧化、还原和取代衍生物。 这些产物通常用于进一步研究和开发,以探索新的应用和潜在的治疗用途 .
相似化合物的比较
类似化合物
阿托伐他汀: 另一种他汀类药物,通过抑制酶 HMG-CoA 还原酶来降低胆固醇水平。
辛伐他汀: 与阿托伐他汀类似,它也抑制 HMG-CoA 还原酶,并用于治疗高脂血症。
伊布利匹姆的独特性
伊布利匹姆在作用机制上是独一无二的,因为它激活脂蛋白脂肪酶,而不是像其他他汀类药物一样抑制 HMG-CoA 还原酶。 这种独特的机制允许采用不同的方法来控制脂质水平,并在治疗与脂质代谢相关的疾病方面提供潜在益处 .
属性
IUPAC Name |
N-(4-bromo-2-cyanophenyl)-4-(diethoxyphosphorylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN2O4P/c1-3-25-27(24,26-4-2)13-14-5-7-15(8-6-14)19(23)22-18-10-9-17(20)11-16(18)12-21/h5-11H,3-4,13H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRTURMJVWXURQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C#N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157989 | |
| Record name | Ibrolipim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133208-93-2 | |
| Record name | Diethyl [[4-[[(4-bromo-2-cyanophenyl)amino]carbonyl]phenyl]methyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133208-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibrolipim [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133208932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ibrolipim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IBROLIPIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07H1561618 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
